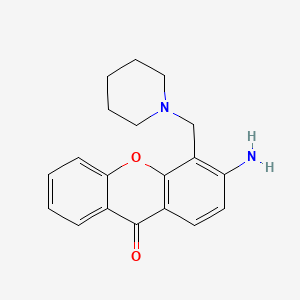methanone CAS No. 52220-82-3](/img/structure/B14652672.png)
[5-Chloro-2-(hydroxymethyl)phenyl](4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(hydroxymethyl)phenylmethanone: is an organic compound characterized by the presence of a chloro-substituted phenyl group and a hydroxymethyl group attached to a methanone structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(hydroxymethyl)phenylmethanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group in 5-Chloro-2-(hydroxymethyl)phenylmethanone can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The carbonyl group in the methanone structure can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 5-chloro-2-(carboxymethyl)phenyl(4-methylphenyl)methanone.
Reduction: Formation of 5-chloro-2-(hydroxymethyl)phenyl(4-methylphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may be used in the formulation of agrochemicals to enhance crop protection and yield.
作用機序
The mechanism of action of 5-Chloro-2-(hydroxymethyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway. Additionally, it can interact with cellular receptors, modulating cell signaling pathways and leading to various biological effects .
類似化合物との比較
- 5-Chloro-2-hydroxyphenylmethanone
- 5-Bromo-2-hydroxyphenylmethanone
- 5-Chloro-2-hydroxyphenylmethanone
Comparison:
- Structural Differences: The presence of different substituents (e.g., bromo, ethoxy) on the phenyl ring can significantly alter the compound’s reactivity and properties.
- Reactivity: The chloro group in 5-Chloro-2-(hydroxymethyl)phenylmethanone makes it more reactive towards nucleophilic substitution compared to its bromo or ethoxy analogs.
- Applications: While similar compounds may share some applications, the unique combination of functional groups in 5-Chloro-2-(hydroxymethyl)phenylmethanone can provide distinct advantages in specific research and industrial applications .
特性
CAS番号 |
52220-82-3 |
|---|---|
分子式 |
C15H13ClO2 |
分子量 |
260.71 g/mol |
IUPAC名 |
[5-chloro-2-(hydroxymethyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H13ClO2/c1-10-2-4-11(5-3-10)15(18)14-8-13(16)7-6-12(14)9-17/h2-8,17H,9H2,1H3 |
InChIキー |
UXYLQAAFUPWEDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


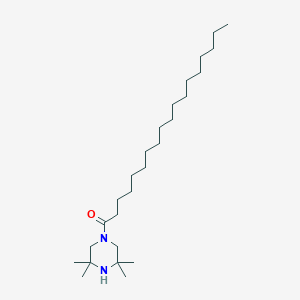
![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)
![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)
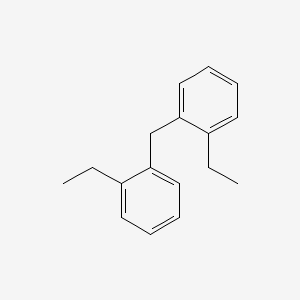

![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
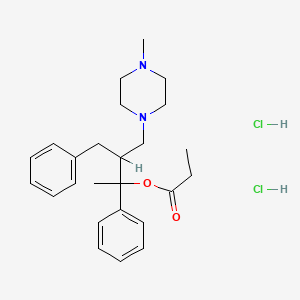
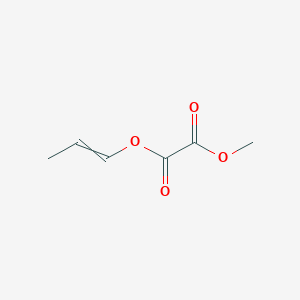
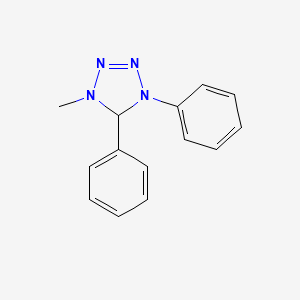

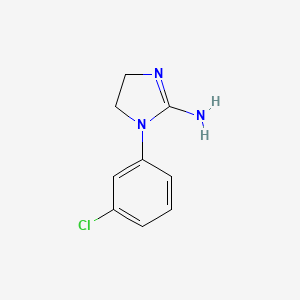
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)
